Anticancer Agent 118 vs Cisplatin: 6.5-Fold Superior Antiproliferative Activity in PC3 Prostate Cancer Cells
Anticancer agent 118 (Compound 3) demonstrated high antiproliferative activity against prostate PC3 cells with an IC50 of 2.02 μM, representing a 6.5-fold improvement over the clinical standard cisplatin (IC50 13.13 μM) when tested under identical experimental conditions [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.02 μM |
| Comparator Or Baseline | Cisplatin: 13.13 μM |
| Quantified Difference | 6.5-fold stronger than cisplatin |
| Conditions | PC3 prostate cancer cell line; 72-hour incubation; 0-100 μM concentration range |
Why This Matters
This direct, head-to-head comparison against a clinically approved standard of care provides quantitative justification for selecting Anticancer agent 118 over conventional platinum-based agents in prostate cancer research models.
- [1] Struga M, Roszkowski P, Bielenica A, Otto-Ślusarczyk D, Stępień K, Stefańska J, et al. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega. 2023;8(21):18663-18684. Compounds 3 and 15 showed high antiproliferative activities against prostate PC3 cells (IC50 2.02–4.8 μM), up to 6.5–2.75 stronger than cisplatin. View Source
